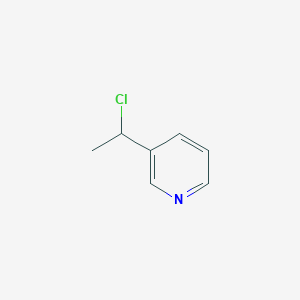
3-(1-Chloroethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Chloroethyl)pyridine is an organic compound with the molecular formula C7H8ClN It is a derivative of pyridine, where a chlorine atom is attached to the ethyl group at the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Chloroethyl)pyridine typically involves the chlorination of 3-ethylpyridine. One common method is the reaction of 3-ethylpyridine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C7H9N+SOCl2→C7H8ClN+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Chloroethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.
Oxidation: The ethyl group can be oxidized to form 3-(1-Chloroacetyl)pyridine.
Reduction: The compound can be reduced to form 3-ethylpyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Major Products Formed
Nucleophilic Substitution: Products such as 3-(1-Hydroxyethyl)pyridine or 3-(1-Aminoethyl)pyridine.
Oxidation: 3-(1-Chloroacetyl)pyridine.
Reduction: 3-ethylpyridine.
Scientific Research Applications
3-(1-Chloroethyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with antimicrobial and anticancer properties.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Chloroethyl)pyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
3-(1-Bromoethyl)pyridine: Similar structure but with a bromine atom instead of chlorine.
3-(1-Iodoethyl)pyridine: Similar structure but with an iodine atom instead of chlorine.
3-(1-Fluoroethyl)pyridine: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
3-(1-Chloroethyl)pyridine is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. The chlorine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C7H8ClN |
|---|---|
Molecular Weight |
141.60 g/mol |
IUPAC Name |
3-(1-chloroethyl)pyridine |
InChI |
InChI=1S/C7H8ClN/c1-6(8)7-3-2-4-9-5-7/h2-6H,1H3 |
InChI Key |
NYEDROBJCDOGEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















